5-Dimethylaminomethyl-2-methoxy-benzaldehyde
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Overview
Description
5-Dimethylaminomethyl-2-methoxy-benzaldehyde is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzaldehyde, featuring a dimethylaminomethyl group and a methoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dimethylaminomethyl-2-methoxy-benzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Methoxybenzaldehyde+Dimethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Dimethylaminomethyl-2-methoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and dimethylaminomethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
Oxidation: 5-Dimethylaminomethyl-2-methoxybenzoic acid.
Reduction: 5-Dimethylaminomethyl-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Dimethylaminomethyl-2-methoxy-benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Dimethylaminomethyl-2-methoxy-benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. The dimethylaminomethyl group enhances its reactivity, allowing it to form stable intermediates and products. The methoxy group also influences its chemical behavior by donating electron density to the benzene ring.
Comparison with Similar Compounds
Similar Compounds
5-Dimethylaminomethyl-2-hydroxy-3-methoxy-benzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
2-(Dimethylaminomethyl)-5-methoxyphenol: Similar structure with a phenol group.
Uniqueness
5-Dimethylaminomethyl-2-methoxy-benzaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. The presence of both the dimethylaminomethyl and methoxy groups makes it a versatile compound for various chemical transformations and research applications.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]-2-methoxybenzaldehyde |
InChI |
InChI=1S/C11H15NO2/c1-12(2)7-9-4-5-11(14-3)10(6-9)8-13/h4-6,8H,7H2,1-3H3 |
InChI Key |
FKWQCOYGLJPUQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)OC)C=O |
Origin of Product |
United States |
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